3,5-Dimethyl-4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)isoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It belongs to the class of isoxazole compounds and has been found to exhibit various biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
- Isoxazoles like 3,5-Dimethyl-4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)isoxazole have been studied for their ability to undergo metalation and electrophilic quenching. This process is a key method in synthesizing thioalkyl derivatives, which have significant chemical applications (Balasubramaniam, Mirzaei, & Natale, 1990).
- Research has been conducted on the synthesis of compounds like Dimethyl Sulfomycinamate, where various heterocycles including pyridine, thiazole, and oxazole are coupled under palladium catalysis. This method is crucial for the formation of complex chemical structures (Kelly & Lang, 1995).
Biological and Pharmacological Activities
- Studies on isoxazoles have shown their potential in exhibiting diverse biological activities. They have been used in the synthesis of compounds with antimicrobial, anti-inflammatory, and analgesic properties. These findings are crucial for developing new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
- Isoxazoles have also been explored for their potential in creating anticancer agents. The synthesis of tetrahydropyridines with isoxazole derivatives has shown promise in this field, indicating the compound's relevance in cancer research (Redda & Gangapuram, 2007).
Applications in Material Science
- The reactivity of isoxazoles in aromatic and heteroaromatic solvents has been studied, providing insights into the synthesis of various aryl- and heteroaryl-isoxazoles. These compounds have potential applications in material science and organic synthesis (Vernin, Siv, Treppendahl, & Metzger, 1976).
Antimicrobial and Antitubercular Activities
- The synthesis of pyrimidine-azitidinone analogues, which include isoxazoles, has been explored for their antimicrobial and antitubercular activities. These studies are essential for developing new drugs against bacterial and fungal infections (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Mechanism of Action
Target of Action
The primary target of the compound 3,5-Dimethyl-4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)isoxazole is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the process of gene transcription. It is involved in the regulation of cell growth and division, and it has been identified as a potential target for cancer therapy .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity . This inhibition disrupts the normal function of BRD4, leading to changes in gene transcription. Specifically, the compound has been shown to modulate the expression of c-MYC and γ-H2AX, two genes that are involved in cell growth and DNA repair .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. One of the key pathways is the regulation of gene transcription. By inhibiting BRD4, the compound disrupts the normal transcription of genes, leading to changes in cell growth and division . Additionally, the compound induces DNA damage, which can lead to cell death .
Result of Action
The result of the compound’s action is a significant anti-proliferative activity against certain types of cancer cells . In particular, the compound has been shown to inhibit cell migration and colony formation, and to arrest the cell cycle at the G1 phase in MCF-7 cells, a type of breast cancer cell .
properties
IUPAC Name |
3,5-dimethyl-4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-13(10(2)20-15-9)21(17,18)16-7-12(8-16)19-11-4-3-5-14-6-11/h3-6,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTFVQJUNVXUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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